(S)-2-Amino-3-cyclohexylpropanamide

Description

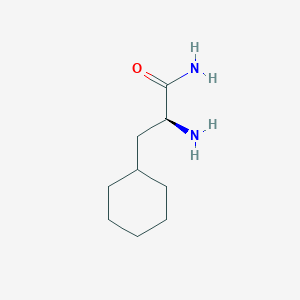

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQFSSKEWEZKE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471627 | |

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145232-34-4 | |

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies of S 2 Amino 3 Cyclohexylpropanamide

Peptide Bond Formation and Elongation with (S)-2-Amino-3-cyclohexylpropanamide as a Building Block

The primary amine group of this compound allows it to act as a nucleophile and a building block in peptide synthesis. Its incorporation into a peptide chain can introduce unique conformational constraints and properties due to the bulky cyclohexyl group. The process typically follows standard peptide coupling methodologies, most notably solid-phase peptide synthesis (SPPS).

In a typical Fmoc-based SPPS protocol, the free amine of resin-bound this compound can be coupled with the activated carboxylic acid of an incoming N-Fmoc protected amino acid. The activation of the carboxylic acid is crucial and is achieved using a variety of coupling reagents that convert the carboxyl's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. csbsju.eduyoutube.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. The use of non-coded amino acids like this can enhance peptide stability against enzymatic degradation. nih.gov

| Coupling Reagent | Description |

| Carbodiimides (DCC, DIC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma Pure to prevent side reactions and racemization. |

| Phosphonium (B103445) Salts (BOP, PyBOP) | Form active esters that readily react with amines. Known for high efficiency and speed. |

| Uronium/Aminium Salts (HBTU, HATU) | Similar to phosphonium salts, these reagents generate activated species that facilitate rapid amide bond formation with minimal side reactions. |

Side Chain Modifications and Functionalization of the Cyclohexyl Moiety

The cyclohexyl side chain of this compound is composed of saturated C-H bonds, which are generally chemically inert. Functionalization of this moiety is challenging and typically requires advanced synthetic methods that can activate these strong bonds.

While direct, selective functionalization is difficult, theoretical strategies adapted from modern organic synthesis could be employed. These include:

Free-Radical Halogenation: Under UV light or with radical initiators, halogens (like Br₂) can substitute a hydrogen on the ring. This introduces a handle for further nucleophilic substitution, but the reaction often lacks regioselectivity.

C-H Activation/Oxidation: Using powerful transition-metal catalysts (e.g., based on palladium, rhodium, or iron), it is possible to selectively oxidize or functionalize a specific C-H bond. This can introduce hydroxyl or other functional groups, transforming the nonpolar side chain into a polar or reactive one.

These modifications, while synthetically demanding, would significantly diversify the chemical properties of the parent molecule, allowing for the introduction of labels, cross-linkers, or other functional groups.

| Reaction Type | Reagents | Potential Outcome |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | Introduction of a bromine atom onto the cyclohexyl ring. |

| C-H Oxidation | Metal catalysts (e.g., Pd(OAc)₂), Oxidant (e.g., PhI(OAc)₂) | Introduction of an acetate (B1210297) or hydroxyl group on the ring. |

| Directed C-H Functionalization | Directing group + Transition metal catalyst | Site-selective introduction of a new C-C or C-heteroatom bond. |

Nitrogen Atom Functionalization and N-Alkylation Chemistry

The primary amine of this compound is a potent nucleophile and the most common site for derivatization. csbsju.edu Functionalization at this position can be achieved through various reactions, including alkylation and acylation.

N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides or be subjected to reductive amination with aldehydes or ketones. N-methylation is a common modification in peptide chemistry to improve cell permeability and stability. genscript.compeptide.com

N-Acylation: Reaction with acid chlorides or anhydrides results in the formation of a new amide bond, effectively capping the amine with an acyl group. This is a fundamental reaction in bioconjugation and material synthesis.

N-Arylation: Under specific conditions, such as the Buchwald-Hartwig amination, the amine can be coupled with aryl halides to form N-aryl derivatives.

| Functionalization | Reagent Class | Resulting Group |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine (e.g., -NHCH₃) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Substituted Secondary Amine |

| N-Acylation | Acid Chloride or Anhydride (B1165640) (e.g., Acetyl Chloride) | N-Acyl Group |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Dansyl Chloride) | Sulfonamide |

Diversification through Nucleophilic Attack and Electrophilic Activation

The reactivity of this compound can be harnessed through strategies that either utilize its inherent nucleophilicity or activate its electrophilic potential.

Nucleophilic Attack: The primary amine is the main nucleophilic center. csbsju.edu It can participate in a wide range of bond-forming reactions beyond simple alkylation or acylation. For instance, it can undergo aza-Michael additions to α,β-unsaturated carbonyl compounds, opening up pathways to complex adducts. The nucleophilic character of the amine is the cornerstone of its use in forming peptide bonds and other conjugates. researchgate.net

Electrophilic Activation: The amide group is generally a weak electrophile. However, it can be activated under certain conditions. For example, strong dehydrating agents or specific reagents can activate the amide carbonyl for attack by strong nucleophiles. While the electrophilic activation of primary amides is less common, related secondary amides can be activated by reagents like triflic anhydride to form highly electrophilic species that can undergo cyclization or other transformations. uwaterloo.ca Such strategies could theoretically be applied to create derivatives from the amide portion of the molecule.

Derivatization Strategies for Enhanced Analytical Detection and Separation

For analytical purposes, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis, derivatization is often necessary to introduce a chromophore or fluorophore, as the parent compound lacks strong UV absorbance. researchgate.net

The primary amine is the ideal target for such derivatization. Common reagents include:

o-Phthalaldehyde (OPA): In the presence of a thiol (like N-acetyl-L-cysteine), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. researchgate.net

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Reacts with the amine to form a carbamate (B1207046) with strong UV absorbance, facilitating detection by HPLC-UV.

Dansyl Chloride: This reagent forms a fluorescent sulfonamide derivative that is stable and allows for sensitive detection in various analytical systems.

For mass spectrometry, derivatization can be used to improve ionization efficiency or to introduce specific fragmentation patterns for targeted analysis.

| Derivatization Agent | Detection Method | Target Group |

| o-Phthalaldehyde (OPA) / Thiol | Fluorescence | Primary Amine |

| Dansyl Chloride | Fluorescence / Mass Spectrometry | Primary Amine |

| Fmoc-Cl | UV Absorbance | Primary Amine |

| Phenyl isothiocyanate (Edman's Reagent) | UV Absorbance | Primary Amine |

Advanced Analytical Characterization Techniques in Research on S 2 Amino 3 Cyclohexylpropanamide

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the precise molecular structure of (S)-2-Amino-3-cyclohexylpropanamide. These methods provide detailed information about the connectivity of atoms and the types of functional groups present within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), NMR provides a detailed map of the molecular framework.

In ¹H NMR, the chemical environment of each proton is revealed as a distinct signal. For this compound, this allows for the differentiation of protons on the cyclohexyl ring, the alpha-carbon (the carbon adjacent to the carbonyl group), and the beta-carbon, as well as the protons of the amide and amine groups. The position of these signals, or chemical shifts, indicates the electronic environment of the protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a specific signal. The carbonyl carbon of the amide functional group is typically found at a low field (higher ppm value) due to the deshielding effect of the attached oxygen and nitrogen atoms.

To further refine the structural assignment, two-dimensional (2D) NMR experiments are often employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbon atoms. These experiments provide unambiguous evidence for the connectivity within the molecule.

Table 1: Representative NMR Data for this compound

| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (NH₂) | Variable, typically broad signals | - |

| Amine (NH₂) | Variable, typically broad signals | - |

| α-CH | ~3.2-3.5 | ~53-56 |

| β-CH₂ | ~1.4-1.7 | ~40-43 |

| Cyclohexyl CH & CH₂ | ~0.8-1.8 | ~25-34 |

| Carbonyl C=O | - | ~175-178 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and can also offer insights into its structure through fragmentation analysis. In a typical experiment, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the chemical formula of this compound as C₉H₁₈N₂O. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the molecule, with characteristic fragments arising from the cleavage of specific bonds, such as the loss of the amide or amino groups.

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its chemical bonds.

Key absorptions include the stretching vibrations of the N-H bonds in the primary amine and amide groups, which typically appear as a broad feature in the 3400-3200 cm⁻¹ region. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the amide group is expected around 1680-1630 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexyl ring and the rest of the carbon chain are observed in the 3000-2850 cm⁻¹ range.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3400 - 3200 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amine/Amide) | Bend | 1650 - 1580 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating this compound from potential impurities and for determining its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of chemical compounds. In an HPLC analysis of this compound, the compound is passed through a column under high pressure, and its separation from impurities is monitored. The result is a chromatogram where the purity of the sample can be quantified.

Due to the chiral nature of this compound, Chiral HPLC is of particular importance. This specialized form of HPLC uses a chiral stationary phase that can differentiate between the two enantiomers, this compound and (R)-2-Amino-3-cyclohexylpropanamide. This allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of the desired (S)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. For a molecule like this compound, which has polar functional groups, a derivatization step is often necessary to increase its volatility. This involves chemically modifying the amine and amide groups to make them more suitable for GC analysis.

Once derivatized, the compound is introduced into the gas chromatograph, where it is separated from other volatile components. The separated compounds then enter the mass spectrometer for identification. GC-MS is a highly sensitive and selective technique that can be used to detect and identify even trace levels of impurities.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules and provides unparalleled insight into their three-dimensional structure in the solid state. This powerful analytical technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is directly related to the arrangement of atoms within the crystal lattice, allowing for the precise mapping of atomic positions, bond lengths, and bond angles.

For a chiral molecule such as this compound, X-ray crystallography can unequivocally establish the 'S' configuration at the stereocenter. This is achieved through the analysis of the diffraction data, often employing anomalous dispersion effects, which allows for the absolute assignment of the spatial arrangement of the substituents around the chiral carbon atom. This confirmation is crucial in pharmaceutical and chemical research, where the biological activity of a compound is often intrinsically linked to its specific stereochemistry.

Beyond absolute configuration, a detailed X-ray crystallographic analysis reveals the molecule's conformation in the solid state, including the torsion angles of the rotatable bonds and the orientation of the cyclohexyl, amino, and amide functional groups. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding networks and van der Waals forces, that govern the packing of molecules in the crystal lattice. This information is vital for understanding the physicochemical properties of the solid material, including its stability, solubility, and melting point.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound, including unit cell parameters, space group, and detailed structural parameters, are not publicly available at this time. The determination and publication of the crystal structure of this compound would be a valuable contribution to the chemical sciences, providing a definitive structural benchmark for this compound. Such a study would enable a deeper understanding of its conformational preferences and intermolecular interactions, which could inform future research into its applications and properties.

Computational Chemistry and Molecular Modeling Studies of S 2 Amino 3 Cyclohexylpropanamide

Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as (S)-2-Amino-3-cyclohexylpropanamide, and its biological target, which can be a receptor or an enzyme.

While specific docking studies targeting this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to hypothesize its binding modes. For instance, in a hypothetical docking study against a generic amino acid binding site of a receptor, the cyclohexyl group would likely occupy a hydrophobic pocket, while the amino and amide groups would form hydrogen bonds with polar residues in the binding site. The stereochemistry of the alpha-carbon is critical in determining the precise orientation and, consequently, the binding affinity.

A theoretical docking study could yield results similar to the following interactive table, which illustrates potential interactions and binding energies.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Hypothetical Receptor A | -7.5 | Asp120, Tyr85, Val101 | Asp120 (NH2), Tyr85 (C=O) | Val101 (Cyclohexyl) |

| Hypothetical Enzyme B | -6.8 | Ser214, Phe290, Leu287 | Ser214 (NH2) | Phe290, Leu287 (Cyclohexyl) |

These simulated interactions are fundamental in predicting the biological activity of the compound and guiding the design of more potent analogs.

Conformational Analysis and Dynamics Simulations (e.g., Molecular Dynamics)

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are key determinants of its biological activity. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule in different environments, such as in aqueous solution or within a protein binding site.

An MD simulation would reveal the accessible conformations of the cyclohexyl ring (chair, boat, twist-boat) and the rotational freedom around the single bonds of the propanamide side chain. These simulations can highlight the most stable conformers and the energy barriers between them. The stability of a protein-ligand complex, as initially predicted by docking, can be further assessed through MD simulations by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms over time. researchgate.netfrontiersin.org

The following table summarizes hypothetical data from a conformational analysis and MD simulation.

| Simulation Parameter | Value | Interpretation |

| Dominant Cyclohexyl Conformation | Chair | Lowest energy and most stable conformation. |

| Dihedral Angle (N-Cα-Cβ-Cγ) | 60°, 180°, -60° | Preferred rotamers of the side chain. |

| RMSD of Ligand in Binding Site | < 2 Å | Stable binding within the protein pocket. |

| RMSF of Cyclohexyl Group | Low | Limited mobility, indicating a snug fit in a hydrophobic pocket. |

Such studies are crucial for a deeper understanding of the dynamic nature of ligand-receptor interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For a series of analogs of this compound, a QSAR study could be developed to predict their inhibitory activity against a specific enzyme, for example.

To build a QSAR model, various molecular descriptors would be calculated for each analog, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. A hypothetical QSAR equation might look like:

Biological Activity (log 1/IC50) = 0.5 * logP - 0.2 * Molecular_Weight + 0.8 * Dipole_Moment + constant

This equation would suggest that higher hydrophobicity and dipole moment, and lower molecular weight, are favorable for the biological activity of this class of compounds. QSPR models could similarly be used to predict properties like solubility or melting point. nih.govresearchgate.net

| Descriptor | Coefficient | Implication for Activity |

| logP (Hydrophobicity) | +0.5 | Increased hydrophobicity enhances activity. |

| Molecular Weight | -0.2 | Smaller molecules are more active. |

| Dipole Moment | +0.8 | Increased polarity enhances activity. |

Virtual Screening and De Novo Design of this compound-based Ligands

This compound can serve as a scaffold for the discovery of new lead compounds through virtual screening and de novo design. In virtual screening, large libraries of chemical compounds are computationally screened against a biological target to identify potential hits. The structure of this compound could be used as a query to search for structurally similar compounds with potentially improved properties.

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. nih.gov Using this compound as a starting fragment, a de novo design algorithm could "grow" new functional groups onto the scaffold to optimize its interactions with a target binding site. For example, the algorithm might suggest adding a hydroxyl group to the cyclohexyl ring to form an additional hydrogen bond, or replacing the amide with a bioisosteric group to improve metabolic stability. nih.gov

| Design Strategy | Proposed Modification | Predicted Improvement |

| Virtual Screening Hit | Addition of a phenyl group to the amide nitrogen | Enhanced hydrophobic interactions and binding affinity. |

| De Novo Design | Replacement of the cyclohexyl ring with a piperidine ring | Introduction of a basic center for potential salt bridge formation. |

These computational approaches accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing. semanticscholar.orgmdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Spectroscopic Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These methods can be used to elucidate the mechanisms of chemical reactions involving this compound, for example, by calculating the energies of reactants, transition states, and products.

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov These theoretical predictions can be invaluable for the interpretation of experimental spectra and for the structural characterization of the compound and its derivatives. illinois.edu

| Property | Calculated Value | Experimental Value |

| 13C NMR Chemical Shift (Cα) | 55.2 ppm | 54.8 ppm |

| IR Frequency (C=O stretch) | 1685 cm-1 | 1680 cm-1 |

| UV-Vis λmax | 210 nm | 212 nm |

The close agreement between calculated and experimental values validates the computational model and allows for the confident prediction of properties for related, yet unsynthesized, molecules.

Biological and Biomedical Research Applications of S 2 Amino 3 Cyclohexylpropanamide

Role in Peptidomimetic and Constrained Peptide Design

The unique structural features of the cyclohexylalanine scaffold are leveraged in the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved therapeutic properties.

Integration into Peptide Isosteres and Conformational Constraints

(S)-2-Amino-3-cyclohexylpropanamide's parent amino acid, cyclohexylalanine (Cha), is frequently used as a substitute for natural amino acids like phenylalanine to introduce specific structural changes. The bulky and hydrophobic cyclohexyl group of Cha imposes significant conformational constraints on the peptide backbone. This restriction of rotational freedom helps to pre-organize the peptide into a desired secondary structure, such as an α-helix or β-turn. acs.orgnih.gov By locking the peptide into a single, stable conformation, its binding affinity and specificity for a biological target can be significantly enhanced.

Modulation of Peptide Properties (e.g., Cell Penetration, Metabolic Stability)

The incorporation of the cyclohexylalanine moiety into peptides can profoundly modulate their physicochemical properties. The high hydrophobicity of the cyclohexyl group is a key factor in enhancing the ability of peptides to penetrate cell membranes. nih.govacs.org For instance, research on α-helical amphipathic peptides has shown that introducing cyclohexylalanine enhances their interaction with and penetration of mitochondrial membranes. nih.govacs.orgnih.gov This property is critical for developing therapeutics that need to reach intracellular targets.

Furthermore, the use of unnatural amino acids like cyclohexylalanine and modifications such as C-terminal amidation significantly increase the metabolic stability of peptides. acs.org Natural peptides are often rapidly degraded by proteases in the body. The C-terminal amide protects the peptide from degradation by carboxypeptidases, while the unnatural side chain of cyclohexylalanine can prevent recognition and cleavage by other proteases, thereby extending the half-life and therapeutic action of the peptide drug.

Enzyme Inhibition Research and Mechanistic Investigations

The rigid and hydrophobic nature of the cyclohexylalanine scaffold has made it an attractive component for the rational design of potent and selective enzyme inhibitors.

Exploration of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive, Mixed-type)

The primary application of this compound and its derivatives in enzyme inhibition has been as a structural element that fits into the active site of a target enzyme. This mode of action, where the inhibitor molecule physically occupies the same binding site as the natural substrate, is characteristic of competitive inhibition. While detailed mechanistic studies classifying inhibitors containing this specific compound as strictly competitive, non-competitive, or other types are not widely available in the public domain, its role as a core scaffold in active-site-directed inhibitors is established. nih.gov

Development as Targeted Covalent Inhibitors (TCIs)

A review of publicly available scientific literature and patent databases did not yield information on the specific development or application of this compound as a targeted covalent inhibitor (TCI). The design of TCIs requires the incorporation of a reactive electrophilic group, or "warhead," that can form a permanent covalent bond with a nucleophilic amino acid residue at the target site, a feature not inherent to the this compound structure.

Investigation of Specific Enzyme Targets

Research has successfully incorporated the cyclohexylalanine scaffold into inhibitors for specific enzymes, most notably Dipeptidyl Peptidase IV.

Dipeptidyl Peptidase IV (DPP-4) : A novel series of potent and selective DPP-4 inhibitors based on a 4-arylcyclohexylalanine framework has been synthesized and evaluated. nih.gov DPP-4 inhibitors are a class of oral medications used for the treatment of type 2 diabetes. Optimization of this series led to the discovery of a compound with high potency. nih.gov The study highlighted the importance of the cyclohexylalanine scaffold for achieving this inhibitory activity. nih.gov

| Compound | Target | Inhibitory Concentration (IC50) |

| Compound 28 (4-arylcyclohexylalanine derivative) | DPP-4 | 4.8 nM |

Data sourced from a 2007 study on 4-arylcyclohexylalanine analogs as DPP-4 inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) : An extensive review of the literature did not reveal evidence of this compound or its parent cyclohexylalanine being a common or lead scaffold in the design and development of selective COX-2 inhibitors. Research in this area has primarily focused on other structural classes, such as diarylheterocycles.

Indoleamine 2,3-dioxygenase 1 (IDO1) : There is no significant information in the available scientific literature to suggest that this compound or the cyclohexylalanine moiety is a recognized scaffold for the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1. The field of IDO1 inhibition is dominated by other chemotypes, such as those mimicking the natural substrate tryptophan or containing imidazole-based structures. nih.govrsc.org

Receptor Binding and Modulation Studies

Ligand-Receptor Interaction Profiling and Selectivity Determination

No studies on the ligand-receptor interaction profile or the selectivity of this compound for any biological target have been identified.

Modulation of G-Protein Coupled Receptors (GPCRs), such as Chemokine Receptors (e.g., CCR-2) and Adenosine (B11128) Receptors (e.g., A₁AR, A₂AAR, A₂BAR, A₃AR)

There is no available information on the modulatory effects of this compound on CCR-2 or any of the specified adenosine receptor subtypes.

Pharmacological Characterization at Opioid Receptors (e.g., Delta Opioid Antagonism)

The pharmacological properties of this compound at opioid receptors, including any potential delta opioid antagonism, have not been described in the scientific literature.

Antagonism of Purinergic Receptors (e.g., P2X7R)

No research has been published detailing any antagonistic activity of this compound at the P2X7 purinergic receptor.

Antimicrobial and Antifungal Activity Investigations

Evaluation against Bacterial Strains

There are no studies available that have evaluated the antimicrobial or antifungal activity of this compound against any bacterial strains.

Efficacy against Fungal Pathogens (e.g., Candida species)

While direct studies on the antifungal activity of this compound are not extensively documented, the broader class of amino acid and peptide derivatives has shown promise in combating fungal infections. Research into synthetic peptides and their derivatives has highlighted their potential as antifungal agents against various pathogens, including Candida species. nih.govnih.gov The development of resistance to conventional antifungal drugs has spurred the investigation of novel therapeutic strategies, with antimicrobial peptides (AMPs) gaining significant attention for their broad-spectrum activity and low propensity for resistance development. nih.gov

Derivatives of amino acids are being explored for their ability to disrupt fungal cell integrity or interfere with essential biosynthetic pathways. nih.govmdpi.com For instance, some synthetic dipeptides have demonstrated fungicidal activity by altering cell morphology and integrity. mdpi.com The lipophilic nature of the cyclohexyl group in this compound could potentially enhance its interaction with and disruption of the fungal cell membrane, a key mechanism for many antifungal peptides. researchgate.net Further research is warranted to specifically evaluate the efficacy of this compound and its close analogs against clinically relevant fungal pathogens like Candida albicans and other emerging multidrug-resistant species. researchgate.netfrontiersin.org

Table 1: Examples of Peptide Derivatives with Antifungal Activity

| Peptide/Derivative Class | Target Pathogen(s) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Ultrashort β-peptides | Candida albicans | Disruption of fungal cell membrane integrity, inhibition of ergosterol (B1671047) biosynthesis. | nih.gov |

| Plant Defensins (e.g., HsAFP1) | Candida spp., Aspergillus spp. | Permeabilization of fungal cells. | nih.gov |

| Gomesin derivatives | Candida albicans | Membrane disruption, high serum stability. | researchgate.net |

| Dipeptide Polymer Composites | Aspergillus niger | Increased local charge on the polymer, leading to altered cellular integrity. | mdpi.com |

Applications in Cancer Research and Immunotherapy (e.g., PROTACs for Protein Degradation)

A significant area of research involving the this compound structural motif is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.govnih.gov This technology represents a paradigm shift from traditional occupancy-based inhibition to an event-driven mechanism, allowing for the targeting of proteins previously considered "undruggable". nih.govfrontiersin.org

The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. frontiersin.orgnih.gov Derivatives of L-cyclohexylalanine, the parent amino acid of this compound, have been incorporated into the linkers of PROTACs. The rigid and hydrophobic nature of the cyclohexyl group can be advantageous in optimizing the linker's conformation. dundee.ac.uk

Homo-PROTACs, which are homobifunctional molecules, have also been developed to induce the degradation of E3 ligases themselves, such as Cereblon. researchgate.netashpublications.org These tools are valuable for studying the biological functions of these ligases.

Table 2: Role of Cyclohexylalanine Derivatives in PROTACs

| PROTAC Component | Function | Relevance of Cyclohexylalanine | Example E3 Ligase | Reference(s) |

|---|---|---|---|---|

| Linker | Connects the target-binding and E3 ligase-binding moieties, influences ternary complex formation. | The rigid cyclohexyl group can help in pre-organizing the PROTAC for optimal binding and cooperativity. | VHL, Cereblon | dundee.ac.uk |

| Ligand for E3 Ligase | Recruits an E3 ubiquitin ligase to the target protein. | Derivatives can be incorporated into or attached to ligands for E3 ligases like Cereblon. | Cereblon | nih.govnih.govresearchgate.net |

Modulation of Mitochondrial Function and Cellular Metabolic Pathways (e.g., Cardiolipin (B10847521) Targeting)

Mitochondrial dysfunction is implicated in a wide range of degenerative diseases. nih.gov A key component of the inner mitochondrial membrane (IMM) is cardiolipin, a phospholipid crucial for maintaining the cristae structure and the function of protein complexes involved in cellular respiration. nih.govnih.gov Remodeling and peroxidation of cardiolipin can lead to mitochondrial dysfunction. nih.gov

Peptides containing L-cyclohexylalanine have been developed to specifically target cardiolipin and protect mitochondrial function. The introduction of the highly hydrophobic cyclohexylalanine residue into a peptide can enhance its selective interaction with cardiolipin in the IMM. nih.gov

One such example is the peptide CMP3013, a cyclohexylalanine-containing α-helical amphipathic peptide. nih.govnih.gov This peptide has been shown to selectively bind to abnormal mitochondria and preserve the cristae structure that is often impaired in conditions of mitochondrial stress. nih.govnih.gov By binding with a high affinity to cardiolipin, CMP3013 protects the cristae, reduces the production of reactive oxygen species (ROS), and enhances the generation of adenosine triphosphate (ATP). nih.govnih.gov In animal models of acute kidney injury, CMP3013 demonstrated significant therapeutic efficacy, highlighting the potential of cyclohexylalanine-containing peptides in treating disorders related to mitochondrial dysfunction. nih.govnih.gov

Table 3: Research Findings on a Cyclohexylalanine-Containing Peptide (CMP3013)

| Research Finding | Significance | Reference(s) |

|---|---|---|

| Selective binding to abnormal mitochondria. | Targeted delivery to dysfunctional organelles, potentially reducing off-target effects. | nih.govnih.gov |

| High affinity for cardiolipin. | Protects the integrity of the inner mitochondrial membrane and the function of respiratory chain complexes. | nih.govnih.govnih.gov |

| Preservation of cristae structure. | Maintains mitochondrial architecture essential for efficient energy production. | nih.govnih.gov |

| Reduction of ROS production. | Mitigates oxidative stress, a key contributor to cellular damage in various diseases. | nih.govnih.gov |

| Enhancement of ATP generation. | Restores cellular energy supply, crucial for cell survival and function. | nih.govnih.gov |

| Efficacy in a mouse model of acute kidney injury. | Demonstrates potential therapeutic application for mitochondrial dysfunction-related disorders. | nih.govnih.gov |

Research on Potential Therapeutic Effects in Neurological Disorders

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), play a critical role in the survival, differentiation, and function of neurons. nih.govnih.gov Impairments in neurotrophic factor signaling are associated with various neurological and psychiatric disorders, including depression. nih.gov The development of small molecules that can mimic the effects of neurotrophins is an active area of research for potential new therapies. consensus.app

Dimeric dipeptide mimetics of neurotrophins have been designed and synthesized with the aim of activating their corresponding tyrosine kinase (Trk) receptors. consensus.app These mimetics are often based on the structure of the β-turns in the loops of the native neurotrophins. nih.govconsensus.app While direct research on this compound in this context is limited, the general principle of using dipeptide mimetics opens a potential avenue for its application. The structural characteristics of the cyclohexylalanine residue could be utilized in the design of novel dipeptide mimetics with specific neuroprotective or therapeutic effects.

For example, a dimeric dipeptide mimetic of BDNF, GSB-106, has shown significant antidepressant properties and the ability to prevent stress-induced impairments in hippocampal neurogenesis. nih.govnih.gov This demonstrates the potential of small, modified dipeptides to exert powerful effects on the central nervous system. The incorporation of non-proteinogenic amino acids like cyclohexylalanine into such mimetics could lead to compounds with improved stability, bioavailability, and specific activity profiles. consensus.app Further investigation is needed to explore the potential of this compound and its derivatives as neuroprotective agents or as components of novel therapeutics for neurological disorders.

Future Directions and Emerging Research Avenues for S 2 Amino 3 Cyclohexylpropanamide

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (S)-2-Amino-3-cyclohexylpropanamide and related structures is an active area of research, with a strong emphasis on developing more efficient and environmentally friendly methods. Traditional synthetic approaches often involve multiple steps, the use of hazardous reagents, and the generation of significant chemical waste.

Current research is focused on several key areas to improve the synthesis of this and similar compounds:

Green Chemistry Approaches: Researchers are exploring the use of greener solvents, such as water and ethyl acetate (B1210297), to replace more hazardous options. unibo.itsemnan.ac.ir The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. semnan.ac.ircsic.es Additionally, efforts are being made to reduce energy consumption by conducting reactions at room temperature. semnan.ac.ir

Catalytic Methods: The development of novel catalytic systems is crucial for improving reaction efficiency and reducing waste. researchgate.net This includes the use of biocatalysts, such as transaminases, which offer high enantioselectivity and operate under mild conditions. semanticscholar.org

Multicomponent Reactions: These reactions, where three or more starting materials react in a single step, offer a more atom-economical and efficient route to complex molecules. nih.gov The Passerini three-component reaction, for example, has been used to synthesize related compounds in high yields and short reaction times. semnan.ac.ir

Process Mass Intensity (PMI) Reduction: A key metric in green chemistry, PMI, is being addressed by developing one-pot protocols that eliminate the need for intermediate work-ups and purifications. unibo.it

These advancements aim to make the synthesis of this compound more scalable, cost-effective, and sustainable for future applications. unibo.itnih.gov

Discovery of Novel Biological Targets and Mechanisms of Action

While the full biological profile of this compound is still under investigation, its structural similarity to other biologically active molecules suggests a range of potential therapeutic applications. The cyclohexyl and cyclopropyl (B3062369) groups are known to be important structural motifs in many marketed drugs, where they can enhance metabolic stability, biological activity, and drug efficacy. chemenu.combiocat.com

Future research will likely focus on:

Screening against a wide range of biological targets: This could include enzymes, receptors, and ion channels implicated in various diseases.

Identifying the specific mechanism of action: Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization.

Exploring its potential in different therapeutic areas: Based on its structure, potential areas of interest could include neurology, oncology, and infectious diseases.

The discovery of novel biological targets and a deeper understanding of its mechanism of action will be pivotal in unlocking the full therapeutic potential of this compound.

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic efficacy and reduce potential side effects, researchers are exploring the integration of this compound and its derivatives into advanced drug delivery systems. These systems can provide targeted delivery to specific tissues or cells, controlled release of the active compound, and improved pharmacokinetic profiles. nih.gov

Emerging research in this area includes:

Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are being investigated as potential carriers. nih.govnih.gov These systems can protect the drug from degradation, increase its solubility, and facilitate its transport across biological barriers. nih.govmdpi.com

Targeted Delivery: By functionalizing the surface of nanocarriers with specific ligands, such as antibodies or peptides, it is possible to direct the drug to its site of action. nih.govnih.gov For example, amino acid transporters that are overexpressed in cancer cells can be targeted to deliver drugs specifically to tumors. nih.gov

Prodrug Strategies: The amino acid moiety of this compound makes it an ideal candidate for prodrug design. nih.gov By modifying the molecule, it can be rendered inactive until it reaches its target, where it is then converted to the active form. This can improve oral bioavailability and reduce off-target effects. nih.gov

The table below summarizes some of the advanced drug delivery systems being explored for compounds with similar structural features.

| Drug Delivery System | Description | Potential Advantages |

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Good for lipophilic drugs, can provide prolonged release. nih.gov |

| Polymeric Micelles | Self-assembling structures formed by amphiphilic block copolymers. | Can increase the solubility of hydrophobic drugs and offer controlled release. mdpi.com |

| Targeted Nanocarriers | Nanoparticles with surface ligands for specific cell targeting. | Enhanced efficacy and reduced systemic toxicity. nih.gov |

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel drug leads. nih.govdrugdiscoverychemistry.com This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent drug candidates. drugdiscoverychemistry.com

This compound, with its well-defined structure and relatively small size, is an excellent candidate for inclusion in fragment libraries. nih.gov Its cyclohexyl group can provide valuable hydrophobic interactions with a target protein, while the amino and amide groups can form key hydrogen bonds.

Key aspects of its application in FBDD include:

Library Design: Including diverse and structurally unique fragments like this compound in screening libraries increases the chances of finding novel hits. nih.gov

Hit Identification and Optimization: Once identified as a hit, the fragment can be elaborated and optimized using structure-guided design to improve its binding affinity and selectivity. drugdiscoverychemistry.comresearchgate.net

Physicochemical Properties: Fragments often possess favorable physicochemical properties, which can translate into better drug-like properties in the final lead compound. nih.gov

The use of this compound in FBDD could accelerate the discovery of new drugs for a variety of diseases.

Exploration of this compound as a Scaffold for Complex Molecular Architectures

The unique structure of this compound makes it an attractive scaffold for the construction of more complex molecules with diverse functionalities. researchgate.net A scaffold serves as a core structure to which other chemical groups or molecules can be attached. mdpi.com

Future research in this area may involve:

Multifunctional Molecules: Using the amino and amide groups as attachment points, various functional units can be incorporated to create multifunctional molecules with tailored properties. researchgate.netmdpi.com

Peptide and Peptidomimetic Synthesis: The amino acid-like structure of the compound makes it a valuable building block for the synthesis of peptides and peptidomimetics with enhanced stability and biological activity. mdpi.com

Combinatorial Chemistry: The scaffold can be used in combinatorial chemistry approaches to generate large libraries of related compounds for high-throughput screening.

The versatility of this compound as a scaffold opens up exciting possibilities for the design and synthesis of novel molecules with a wide range of applications in materials science and medicinal chemistry.

Advanced In Vitro and In Vivo Biological Model Systems for Efficacy and Selectivity Studies

To fully characterize the biological activity of this compound and its derivatives, advanced in vitro and in vivo model systems are essential. These models provide a more accurate prediction of how a compound will behave in humans.

Emerging approaches include:

High-Throughput Screening (HTS) Assays: These automated systems allow for the rapid screening of large numbers of compounds against specific biological targets.

Cell-Based Assays: Using human cell lines, including those derived from diseased tissues, can provide valuable information on a compound's efficacy and potential toxicity.

3D Cell Cultures and Organoids: These more complex models better mimic the in vivo environment and can provide more physiologically relevant data.

Animal Models of Disease: Testing in relevant animal models is a critical step in preclinical development to assess a compound's efficacy and safety in a living organism.

Xenopus Oocytes: These large cells are a useful system for expressing and studying the function of ion channels and receptors, which could be potential targets for this compound. nih.gov

The use of these advanced models will be crucial for determining the therapeutic potential of this compound and for guiding its development into a clinically useful drug.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly important in all aspects of chemical research and development, including the synthesis and application of pharmaceutical compounds. nih.gov The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

For this compound, green chemistry approaches are being applied in several ways:

Sustainable Synthesis: As discussed in section 7.1, the development of greener synthetic routes is a major focus of current research. unibo.itsemnan.ac.ir

Biocatalysis: The use of enzymes, such as transaminases, offers a highly efficient and environmentally friendly alternative to traditional chemical catalysts. semanticscholar.org

Aqueous Media: Performing reactions in water eliminates the need for volatile organic solvents, which are often toxic and flammable. semnan.ac.ircsic.es

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product reduces waste and improves efficiency.

By embracing the principles of green chemistry, the scientific community can ensure that the development and application of this compound are both scientifically sound and environmentally responsible.

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Amino-3-cyclohexylpropanamide with high enantiomeric purity?

The synthesis typically involves asymmetric catalysis or chiral auxiliary approaches to ensure stereochemical integrity. For example, enantioselective hydrogenation of α,β-unsaturated carbonyl intermediates using Rh or Ru catalysts can yield the (S)-enantiomer with >95% ee. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry is recommended to verify enantiomeric purity .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

The compound’s cyclohexyl group confers hydrophobicity, necessitating co-solvents like DMSO or ethanol (10–20% v/v). Pre-solubilization in a small volume of DMSO followed by dilution in PBS (pH 7.4) is effective. Stability assays should confirm no degradation in the chosen solvent system .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm stereochemistry and structural integrity (e.g., H and C NMR in DMSO-) .

- Mass spectrometry (HRMS) : For molecular weight validation and impurity profiling .

- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

- Dose-response standardization : Use a common reference compound (e.g., cycloheximide for cytotoxicity assays).

- Batch-to-batch consistency checks : Purity >97% (HPLC) and endotoxin testing (LAL assay) are essential .

- Orthogonal assays : Validate enzyme inhibition claims using both fluorometric and radiometric methods .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

- Prodrug modification : Esterification of the amide group to enhance bioavailability .

- Formulation : Use lipid-based nanoemulsions to improve solubility and reduce hepatic first-pass metabolism .

- Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS .

Q. How does the cyclohexyl moiety influence the compound’s receptor binding kinetics?

Molecular docking simulations (e.g., AutoDock Vina) suggest the cyclohexyl group occupies a hydrophobic pocket in target enzymes (e.g., proteases), reducing values by 3–5-fold compared to linear analogs. Experimental validation via SPR (surface plasmon resonance) is recommended to quantify binding affinities .

Q. What experimental controls are critical when studying this compound’s neuroprotective effects?

- Negative controls : Use scrambled peptide analogs or enantiomeric (R)-forms to rule out non-specific effects .

- Pathway inhibition : Co-treatment with inhibitors (e.g., LY294002 for PI3K/Akt pathway) to confirm mechanism .

- In vivo sham controls : For intracranial administration studies, include vehicle-only cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.